molecular formula C18H10F12O B12560505 1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] CAS No. 189446-57-9

1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]

Cat. No.: B12560505
CAS No.: 189446-57-9
M. Wt: 470.3 g/mol
InChI Key: XULZVOCPCPJDOI-UHFFFAOYSA-N
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Description

1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is a chemical compound with the molecular formula C18H10F12O. This compound is known for its unique structure, which includes two benzene rings connected by an oxybis(methylene) bridge, and each benzene ring is substituted with two trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with formaldehyde to form the oxybis(methylene) bridge .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, leading to changes in their activity. The compound can also act as a ligand, binding to metal ions and forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Oxybis(methylene)]bis[4-(benzyloxy)benzene]
  • Benzene,1,1’-[oxybis(methylene)]bis[4-methoxy-]
  • 1,3-Bis(trifluoromethyl)benzene

Uniqueness

1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is unique due to the presence of two trifluoromethyl groups on each benzene ring, which imparts significant chemical stability and unique reactivity compared to other similar compounds. This makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

189446-57-9

Molecular Formula

C18H10F12O

Molecular Weight

470.3 g/mol

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methoxymethyl]-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C18H10F12O/c19-15(20,21)11-1-9(2-12(5-11)16(22,23)24)7-31-8-10-3-13(17(25,26)27)6-14(4-10)18(28,29)30/h1-6H,7-8H2

InChI Key

XULZVOCPCPJDOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)COCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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